molecular formula C19H22N2O2S B2954647 3-(7-phenyl-1,4-thiazepane-4-carbonyl)-4,5,6,7-tetrahydro-1,2-benzoxazole CAS No. 1797191-10-6

3-(7-phenyl-1,4-thiazepane-4-carbonyl)-4,5,6,7-tetrahydro-1,2-benzoxazole

Cat. No.: B2954647
CAS No.: 1797191-10-6
M. Wt: 342.46
InChI Key: YIUIUQRJSPAXSW-UHFFFAOYSA-N
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Description

3-(7-phenyl-1,4-thiazepane-4-carbonyl)-4,5,6,7-tetrahydro-1,2-benzoxazole is a synthetic chemical compound designed for pharmaceutical and life sciences research. This molecule features a complex structure combining a 4,5,6,7-tetrahydro-1,2-benzoxazole moiety, a scaffold known to be of significant interest in medicinal chemistry , with a 7-phenyl-1,4-thiazepane unit. The benzoxazole core and its hydrogenated derivatives are recognized as privileged structures in drug discovery due to their wide range of biological activities and their ability to interact with various biological targets . Researchers utilize such complex heterocyclic compounds as key intermediates or functional scaffolds in the development of novel therapeutic agents. The specific physicochemical and pharmacological properties of this compound require characterization by the end researcher for their unique experimental applications. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(7-phenyl-1,4-thiazepan-4-yl)-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c22-19(18-15-8-4-5-9-16(15)23-20-18)21-11-10-17(24-13-12-21)14-6-2-1-3-7-14/h1-3,6-7,17H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUIUQRJSPAXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)N3CCC(SCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-phenyl-1,4-thiazepane-4-carbonyl)-4,5,6,7-tetrahydro-1,2-benzoxazole typically involves multi-step organic reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(7-phenyl-1,4-thiazepane-4-carbonyl)-4,5,6,7-tetrahydro-1,2-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(7-phenyl-1,4-thiazepane-4-carbonyl)-4,5,6,7-tetrahydro-1,2-benzoxazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(7-phenyl-1,4-thiazepane-4-carbonyl)-4,5,6,7-tetrahydro-1,2-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound C₁₉H₂₀N₂O₂S 340.44 Tetrahydrobenzoxazole, thiazepane carbonyl
Phenyl-2 benzoxazole C₁₃H₉NO 195.22 Aromatic benzoxazole, phenyl substituent
Phenyl-2 carboxy-4 tetrahydro-4,5,6,7 benzothiazole C₁₄H₁₅NO₂S 261.34 Tetrahydrobenzothiazole, carboxylate group
(E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide C₁₁H₁₂N₂O₂S 244.29 Benzodioxine, thiosemicarbazide backbone

Key Observations:

Thiazepane vs. Thiazoline : Unlike phenyl-2 delta-2 thiazoline (a five-membered ring), the seven-membered thiazepane in the target compound may reduce ring strain, enhancing metabolic stability .

Functional Groups : The carbonyl linker in the target compound distinguishes it from carboxylate-containing analogs (e.g., phenyl-2 carboxy-4 tetrahydrobenzothiazole), which may alter solubility and bioavailability.

Pharmacological and Toxicological Profiles

Data on the target compound’s bioactivity are absent in the provided evidence. However, insights can be inferred from analogs:

  • Phenyl-2 benzoxazole: Aromatic benzoxazoles are known for antimicrobial and anti-inflammatory activities but may exhibit hepatotoxicity at high doses .
  • Tetrahydrobenzothiazoles : Saturation in the benzothiazole ring (as in phenyl-2 carboxy-4 tetrahydrobenzothiazole) often correlates with improved CNS penetration due to increased lipophilicity.

The target compound’s thiazepane moiety could introduce novel toxicity profiles requiring further study.

Biological Activity

The compound 3-(7-phenyl-1,4-thiazepane-4-carbonyl)-4,5,6,7-tetrahydro-1,2-benzoxazole is a member of the thiazepane family, which has garnered attention for its potential biological activities. This article focuses on its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H17N3O2S
  • Molecular Weight : 303.38 g/mol
  • IUPAC Name : this compound

Antidiabetic Activity

Recent studies have indicated that thiazepane derivatives exhibit significant antidiabetic properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit α-glucosidase activity. In one study, derivatives demonstrated IC50 values significantly lower than the standard drug acarbose:

CompoundIC50 (μM)
Compound A49.40
Compound B59.60
Acarbose143.54

This suggests that the thiazepane structure may enhance inhibitory activity against carbohydrate-hydrolyzing enzymes .

Antimicrobial Activity

Thiazepanes have also shown promise in antimicrobial activity against various pathogens. A study focusing on the structure-activity relationship (SAR) of thiazepane derivatives found that modifications to the phenyl group significantly affected antibacterial efficacy. The results indicated that specific substitutions could enhance potency against gram-positive and gram-negative bacteria.

Neuroprotective Effects

The neuroprotective potential of thiazepanes has been explored in models of neurodegenerative diseases. Compounds similar to our target compound have been shown to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease. The binding interactions at both the catalytic and peripheral sites of AChE were confirmed through molecular docking studies .

Case Study 1: Antidiabetic Mechanism

In vitro studies on the compound's analogs revealed that they effectively reduced postprandial blood glucose levels in diabetic rat models by inhibiting α-glucosidase. This was corroborated by molecular docking studies that predicted strong binding affinities for the enzyme's active site.

Case Study 2: Neuroprotection in Alzheimer's Models

Research on related thiazepane compounds indicated a reduction in amyloid-beta aggregation in cell cultures, a hallmark of Alzheimer's pathology. The compounds were shown to modulate neuroinflammation and oxidative stress markers effectively.

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